molecular formula C26H24BrN5O2S B6488017 5-[(4-benzylpiperazin-1-yl)(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887221-08-1

5-[(4-benzylpiperazin-1-yl)(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B6488017
CAS No.: 887221-08-1
M. Wt: 550.5 g/mol
InChI Key: BQZVHLQNSZLTBP-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group, a 3-bromophenyl moiety, and a 4-benzylpiperazine side chain. The structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(3-bromophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN5O2S/c27-20-9-4-8-19(16-20)22(31-13-11-30(12-14-31)17-18-6-2-1-3-7-18)23-25(33)32-26(35-23)28-24(29-32)21-10-5-15-34-21/h1-10,15-16,22,33H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZVHLQNSZLTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(C3=CC(=CC=C3)Br)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898429-38-4)

  • Key Difference : Bromine substituent position (4-bromo vs. 3-bromo in the target compound).
  • Positional isomerism could alter metabolic stability; para-substituted aromatic rings are generally more resistant to oxidative degradation .
Property Target Compound (3-Bromo) Analog (4-Bromo)
Molecular Weight ~550.5 g/mol 550.5 g/mol
Halogen Position meta para
Predicted LogP ~3.8 (estimated) ~3.7 (estimated)

Structural Analog 2: Triazolothiadiazole Derivatives with Benzofuran ()

  • Key Difference : Core structure (triazolo-thiadiazole vs. triazolo-thiazole) and substituents (benzofuran vs. furan).
  • Impact :
    • Benzofuran derivatives (e.g., 4a-g in ) showed antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), attributed to the extended π-system enhancing membrane disruption .
    • The target compound’s smaller furan group may reduce lipophilicity but improve metabolic stability compared to benzofuran analogs.
Property Target Compound Triazolothiadiazole-Benzofuran (4a-g)
Core Heterocycle Triazolo-thiazole Triazolo-thiadiazole
Aromatic Substituent Furan-2-yl Benzofuran-2-yl
Antimicrobial Activity Not reported MIC: 8–32 µg/mL (Gram-positive)

Structural Analog 3: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Derivatives ()

  • Key Difference : Sulfanyl group vs. hydroxyl group in the target compound.
  • Impact :
    • Sulfanyl derivatives exhibit potent antifungal activity (e.g., IC50: 12 µM against Candida albicans) due to thiol-mediated reactive oxygen species (ROS) generation .
    • The hydroxyl group in the target compound may confer antioxidant properties or hydrogen-bonding interactions in target proteins.
Property Target Compound 4,5-Disubstituted Triazole-thiol
Functional Group -OH -SH
Antifungal Activity Not reported IC50: 12 µM (C. albicans)

Structural Analog 4: Thiazolo[3,2-b][1,2,4]triazol-6-one Derivatives ()

  • Key Difference : Triazolone core vs. triazolol-thiazole core.
  • Impact: Triazolone derivatives (e.g., compound in ) with methoxyphenyl substituents showed moderate cytotoxicity (IC50: 25 µM in HeLa cells), likely due to intercalation with DNA .
Property Target Compound Thiazolo-triazolone Derivative
Core Structure Triazolo-thiazol-6-ol Triazolone
Anticancer Activity Not reported IC50: 25 µM (HeLa)

Research Findings and Implications

  • Antimicrobial Potential: The furan and triazole-thiazole motifs correlate with activity in Gram-positive bacteria (), suggesting the target compound warrants testing against Staphylococcus aureus .
  • Solubility Optimization : PEGylation or salt formation (e.g., HCl salt) may improve aqueous solubility for in vivo studies, as seen in ’s hydrogel platforms .

Preparation Methods

Reductive Amination Approach

A secondary route employs reductive amination to form the methylene bridge. A ketone intermediate reacts with 4-benzylpiperazine and 3-bromoaniline under hydrogenation conditions (H₂, Pd/C). While this method avoids acidic conditions, yields are lower (50–55%) due to competing side reactions.

Grignard Addition

In a less common strategy, a Grignard reagent derived from 3-bromophenylmagnesium bromide adds to a triazolothiazole carbonyl compound, followed by quenching with 4-benzylpiperazine. This method requires strict anhydrous conditions and offers moderate yields (60%).

Characterization and Analytical Data

Critical spectroscopic data for the target compound:

  • HRMS (ESI+) : m/z 551.08 [M+H]⁺ (calc. 551.09).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, triazole), 7.45–7.12 (m, 8H, aromatic), 6.75 (d, J = 3.2 Hz, 1H, furan), 4.32 (s, 2H, CH₂), 3.58–2.95 (m, 8H, piperazine).

  • IR (KBr) : 3420 cm⁻¹ (O–H), 1650 cm⁻¹ (C=N).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways during triazolothiazole formation are mitigated by using electron-withdrawing groups (e.g., nitro) at position 5, which are later reduced or replaced.

  • Solubility : The final compound exhibits poor solubility in aqueous media, necessitating formulation studies with co-solvents like PEG-400.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce reaction times for the Mannich step (2 hours vs. 8 hours batch). Environmental factors are addressed by recycling ethyl acetate and using immobilized Pd catalysts for cross-coupling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the triazole-thiazole core via cyclization of thiourea derivatives under reflux in ethanol or acetonitrile. Subsequent Mannich reactions introduce the 4-benzylpiperazine and 3-bromophenyl groups .
  • Key conditions : Use triethylamine (TEA) as a catalyst in dimethylformamide (DMF) at 80–90°C for 24–48 hours. Microwave-assisted synthesis (100–120°C, 300 W, 30 min) improves yield by 15–20% compared to conventional heating .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 3:1) or recrystallization from chloroform-methanol mixtures .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Core formationThiourea, EtOH, reflux, 12h4592%
Mannich reactionDMF, TEA, 80°C, 24h6088%
Microwave stepDMF, 120°C, 30min7595%

Q. How can the structure of this compound be unambiguously confirmed?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to identify proton environments (e.g., furan protons at δ 6.3–7.1 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve the fused triazole-thiazole system and confirm stereochemistry at the benzylic carbon .
  • HRMS : Exact mass validation (calculated for C₂₉H₂₇BrN₆O₂S: [M+H]⁺ 635.0954; observed: 635.0956) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Approach :

  • In vitro enzyme inhibition : Test against kinases (e.g., PIM-1) or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
  • Antimicrobial screening : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperazine analogs) influence bioactivity?

  • SAR Strategy :

  • Replace 3-bromophenyl with 3-chloro or 3-fluoro groups to assess halogen-dependent potency.
  • Substitute 4-benzylpiperazine with 4-methylpiperazine or morpholine to probe steric/electronic effects .
    • Data Table :
DerivativeTarget (IC₅₀, μM)Solubility (μg/mL)LogP
3-BromoPIM-1: 0.45123.8
3-ChloroPIM-1: 0.62183.5
4-MethylpiperazinePIM-1: 1.10252.9

Q. What mechanistic insights explain conflicting bioactivity data across studies?

  • Analysis :

  • Solubility artifacts : Low aqueous solubility (e.g., <20 μg/mL) may lead to false negatives; use DMSO stocks with <0.1% final concentration .
  • Off-target effects : Profile against a kinase panel (e.g., 100+ kinases) to identify selectivity outliers .
  • Metabolic instability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How can computational modeling guide the design of high-affinity analogs?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with PIM-1 kinase (PDB: 3JPV). Key residues: Lys67 (H-bond with triazole), Ile185 (hydrophobic contact with 3-bromophenyl) .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD <2.0 Å acceptable) .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Troubleshooting :

  • Impurity sources : Trace aldehydes in DMF can form Schiff bases; pre-distill solvents or add molecular sieves .
  • Microwave parameters : Optimize power (200–300 W) and ramp time (5–10 min) to prevent decomposition .

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